molecular formula C8H6ClNO3 B3375399 Methyl 4-chloro-6-formylpyridine-2-carboxylate CAS No. 109880-44-6

Methyl 4-chloro-6-formylpyridine-2-carboxylate

Cat. No. B3375399
CAS RN: 109880-44-6
M. Wt: 199.59 g/mol
InChI Key: WAAHQQRGGDPHRO-UHFFFAOYSA-N
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Description

Methyl 4-chloro-6-formylpyridine-2-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyridine derivative that is widely used in the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of Methyl 4-chloro-6-formylpyridine-2-carboxylate is not well understood. However, it is believed to act as a nucleophile in various reactions due to the presence of a carbonyl group.
Biochemical and Physiological Effects:
Methyl 4-chloro-6-formylpyridine-2-carboxylate has not been extensively studied for its biochemical and physiological effects. However, it is believed to have low toxicity and is considered safe for use in laboratory experiments.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Methyl 4-chloro-6-formylpyridine-2-carboxylate in laboratory experiments is its versatility in the synthesis of various organic compounds. It is also relatively easy to synthesize and is readily available. However, one of the limitations of using this compound is its limited solubility in water, which can make it challenging to work with in some experiments.

Future Directions

There are several future directions for the use of Methyl 4-chloro-6-formylpyridine-2-carboxylate in scientific research. One of the areas of research is the synthesis of novel compounds with potential biological activities. Another area of research is the development of more efficient and environmentally friendly synthesis methods for this compound. Additionally, more studies are needed to understand the mechanism of action and potential biochemical and physiological effects of this compound.

Scientific Research Applications

Methyl 4-chloro-6-formylpyridine-2-carboxylate has various applications in scientific research. This compound is widely used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is also used as a building block in the synthesis of novel compounds with potential biological activities.

properties

IUPAC Name

methyl 4-chloro-6-formylpyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO3/c1-13-8(12)7-3-5(9)2-6(4-11)10-7/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAAHQQRGGDPHRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=N1)C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80555583
Record name Methyl 4-chloro-6-formylpyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80555583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-chloro-6-formylpyridine-2-carboxylate

CAS RN

109880-44-6
Record name Methyl 4-chloro-6-formylpyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80555583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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